molecular formula C13H19N3O4 B11954712 H-Gly-Phe-NH2.Acetate

H-Gly-Phe-NH2.Acetate

Cat. No.: B11954712
M. Wt: 281.31 g/mol
InChI Key: UFYWNVUEIJKEMY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Phe-NH2.Acetate, also known as Glycyl-L-phenylalaninamide acetate, is a synthetic peptide compound. It is composed of glycine and phenylalanine residues, with an amide group at the C-terminus and an acetate counterion. This compound is often used in research settings to study protein interactions, receptor activation, and ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Phe-NH2.Acetate typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Phe-NH2.Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide group can produce amines .

Scientific Research Applications

H-Gly-Phe-NH2.Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-Phe-NH2.Acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often studied to understand the peptide’s effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Phe-NH2.Acetate is unique due to its specific sequence and the presence of an acetate counterion. This combination allows it to be used in various research applications, particularly in studies of protein interactions and receptor activation .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

InChI

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)/t9-;/m0./s1

InChI Key

UFYWNVUEIJKEMY-FVGYRXGTSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN

Origin of Product

United States

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